molecular formula C21H21N5O4 B11603771 N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11603771
M. Wt: 407.4 g/mol
InChI Key: CITALOZAUFFPCN-UHFFFAOYSA-N
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Description

This compound features a highly complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene) with a furan-2-ylmethyl substituent, a methoxyethyl side chain, and a carboxamide group.

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H21N5O4/c1-13-5-6-17-24-19-16(21(28)26(17)12-13)10-15(18(22)25(19)7-9-29-2)20(27)23-11-14-4-3-8-30-14/h3-6,8,10,12,22H,7,9,11H2,1-2H3,(H,23,27)

InChI Key

CITALOZAUFFPCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCC4=CC=CO4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-ylmethyl precursor, which is then subjected to a series of reactions to introduce the imino, methoxyethyl, and tricyclic components. Key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imino Group: This step often involves the use of amination reactions, where an amine is introduced to form the imino group.

    Attachment of the Methoxyethyl Side Chain: This is typically done through alkylation reactions using methoxyethyl halides.

    Construction of the Tricyclic Core: This complex step involves multiple cyclization reactions, often under high-temperature conditions and in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The methoxyethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced tricyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The furan ring and imino group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyethyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Furan-Containing Carboxamides in Agrochemicals

The compound shares structural motifs with pesticidal carboxamides, such as furmecyclox (N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide) and furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) . Key comparisons include:

Feature Target Compound Furmecyclox Furilazole
Core Structure Triazatricyclo system with fused heterocycles Simple furancarboxamide Oxazolidine with dichloroacetyl group
Furan Substitution Furan-2-ylmethyl group at N-position 2,5-Dimethylfuran 2-Furanyl at position 5
Bioactivity Hypothesized pharmaceutical/agrochemical use (undisclosed) Fungicide Herbicide safener
Synthetic Complexity High (multi-step heterocyclic assembly) Moderate (carboxamide synthesis) Moderate (oxazolidine formation)

Heterocyclic Systems in Pharmaceuticals

Feature Target Compound Cephalosporin Derivatives
Core Structure 1,7,9-Triazatricyclo system β-lactam fused with dihydrothiazine
Functional Groups Imino, oxo, methoxyethyl β-lactam, thiadiazole, tetrazole
Bioactivity Undisclosed Antibacterial

The absence of a β-lactam ring and the presence of a methoxyethyl chain suggest divergent mechanisms of action compared to antibiotics.

Analytical Comparisons Using Molecular Networking

Mass spectrometry (MS/MS) and NMR-based molecular networking enable rapid dereplication of structurally related compounds . For instance:

  • Cosine Score Analysis: Fragmentation patterns of the target compound’s parent ion (e.g., imino group cleavage, furan ring retention) could yield high cosine scores (>0.8) with other triazatricyclo derivatives, distinguishing it from unrelated heterocycles.
  • NMR Signatures : The methoxyethyl group’s proton signals (~δ 3.3–3.5 ppm) and furan aromatic protons (~δ 6.2–7.4 ppm) provide distinct NMR fingerprints for comparative studies.

Biological Activity

N-[(furan-2-yl)methyl]-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a tricyclic structure with a furan ring, an imino group, and a methoxyethyl side chain. Its unique arrangement of functional groups contributes to its diverse biological activities and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structures to N-[(furan-2-yl)methyl]-6-imino derivatives exhibit significant antimicrobial activity. The presence of the furan ring is often associated with enhanced interaction with microbial enzymes or receptors, leading to inhibition of growth in various bacterial strains.

Anticancer Activity

Several studies have explored the anticancer potential of triazatricyclic compounds. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
  • Case Study : A study on related triazatricyclic compounds demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), suggesting potential for further development as anticancer agents.
Compound Cell Line IC50 (µM) Mechanism
N-(furan-2-yl)methyl derivativeMCF-715Apoptosis induction
N-(furan-2-yl)methyl derivativeHeLa20Cell cycle arrest

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways:

  • Target Enzymes : Potential targets include kinases and proteases critical for tumor growth and survival.
  • Inhibition Studies : Preliminary studies indicate that related compounds can inhibit enzyme activity by competing with substrate binding sites.

The biological activity of N-[(furan-2-yl)methyl]-6-imino can be attributed to several mechanisms:

  • Interaction with Enzymes/Receptors : The furan and imino groups can form hydrogen bonds or hydrophobic interactions with target proteins.
  • Bioavailability Enhancement : The methoxyethyl side chain may improve solubility and permeability across cellular membranes, facilitating better interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic synthesis techniques, starting from the furan precursor followed by imino group introduction and cyclization processes. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of N-[(furan-2-yl)methyl]-6-imino:

  • In Vitro Toxicity : Studies indicate low cytotoxicity against normal cell lines at therapeutic concentrations.
  • In Vivo Studies : Animal models have shown promising results with minimal adverse effects observed during preliminary trials.

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